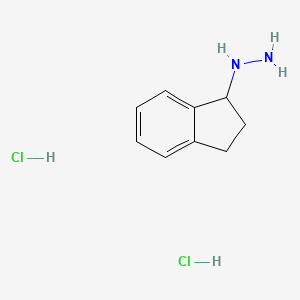
4,6-二甲基-2-((1-(吡啶-3-基砜基)吡咯烷-3-基)氧基)嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” is a complex organic compound that contains a pyrimidine ring and a pyrrolidine ring . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, including DNA and RNA . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common scaffold in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrrolidine rings, along with the various substituents . The 3D structure of the molecule could be influenced by factors such as the stereochemistry at the carbon atoms of the pyrrolidine ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine and pyrrolidine rings, as well as the various substituents. For example, the pyrimidine ring might undergo reactions at the positions not substituted by the methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors such as its molecular structure and the nature of its substituents. For example, the presence of the pyrrolidine ring could enhance the molecule’s three-dimensional coverage .科学研究应用
Role in Drug Discovery
The compound contains a pyrrolidine ring , which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Involvement in Cancer Research
Some compounds similar to “4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” have shown improved activity compared to doxorubicin, a common chemotherapy drug, in cancer research . This suggests potential applications of this compound in cancer treatment.
Potential JNK Inhibitor
The compound has a structural similarity to 1-Pyrimidinyl-2-Aryl-4,6-Dihydropyrrolo[3,4-d]Imidazole-5(1H)-Carboxamide derivatives, which have been designed and synthesized as selective inhibitors of c-Jun-N-terminal Kinase 3 (JNK3) . JNK3 is a target for the treatment of neurodegenerative diseases .
Alzheimer’s Disease Treatment
The compound could potentially be used in the treatment of Alzheimer’s disease. JNK3, which the compound may inhibit, is deeply involved in the formation of amyloid β protein and neurofibrillary tangles, the pathological hallmarks of Alzheimer’s disease .
Involvement in Neurodegenerative Diseases
The compound’s potential inhibitory effect on JNK3 could also be relevant to other neurodegenerative diseases. JNK3 is known to be involved in neuronal apoptosis .
Pharmacokinetic Improvement
Based on compounds found in previous studies, a novel scaffold was designed to improve pharmacokinetic characters and activity . This suggests that “4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine” could potentially be used to enhance the pharmacokinetic properties of therapeutic agents.
未来方向
属性
IUPAC Name |
4,6-dimethyl-2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-11-8-12(2)18-15(17-11)22-13-5-7-19(10-13)23(20,21)14-4-3-6-16-9-14/h3-4,6,8-9,13H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQBOFHCHBKOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromopyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B2707617.png)


![3-isopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2707621.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(thiophen-2-yl)urea](/img/structure/B2707625.png)
![1-Spiro[2,4-dihydro-1H-naphthalene-3,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2707628.png)
![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2707630.png)
![2-Cyclopropyl-4-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrimidine](/img/structure/B2707631.png)
![3-Methyl-8-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2707633.png)


